4-Pregnene-20,21-diol-3,11-dione, (20R)-
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Overview
Description
Preparation Methods
The synthesis of 4-Pregnene-20,21-diol-3,11-dione, (20R)- involves several steps. One common method starts with the precursor androst-4-ene-3,11,17-trione. Industrial production methods often involve similar multi-step synthesis processes, ensuring high purity and yield through careful control of reaction conditions such as temperature, pH, and the use of specific catalysts .
Chemical Reactions Analysis
4-Pregnene-20,21-diol-3,11-dione, (20R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pregnene-20,21-diol-3,11-dione, (20R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: This compound is studied for its role in various biological processes, including hormone regulation.
Medicine: It has potential therapeutic applications due to its structural similarity to corticosteroids and other biologically active steroids.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Pregnene-20,21-diol-3,11-dione, (20R)- involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, influencing various physiological pathways. The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
4-Pregnene-20,21-diol-3,11-dione, (20R)- can be compared with other similar compounds, such as:
Corticosterone: Another steroid with similar structural features but different biological activity.
4-Pregnene-11β,21-diol-3,20-dione: A compound with a similar backbone but different functional groups and stereochemistry.
The uniqueness of 4-Pregnene-20,21-diol-3,11-dione, (20R)- lies in its specific stereochemistry and the presence of hydroxyl groups at the 20 and 21 positions, which confer distinct chemical and biological properties .
Properties
CAS No. |
600-69-1 |
---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18-,19+,20-,21-/m0/s1 |
InChI Key |
UJDLFLAJWMSLEB-GVTHINQKSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](CO)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
Origin of Product |
United States |
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